molecular formula C20H20N4O2 B14411382 (1E,5E)-2,6-Diethoxy-4,8-diphenyl-1,3,5,7-tetrazocine CAS No. 86146-64-7

(1E,5E)-2,6-Diethoxy-4,8-diphenyl-1,3,5,7-tetrazocine

Cat. No.: B14411382
CAS No.: 86146-64-7
M. Wt: 348.4 g/mol
InChI Key: AMPHPBMMWDJBOD-UHFFFAOYSA-N
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Description

(1E,5E)-2,6-Diethoxy-4,8-diphenyl-1,3,5,7-tetrazocine is a chemical compound characterized by its unique structure, which includes two ethoxy groups and two phenyl groups attached to a tetrazocine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,5E)-2,6-Diethoxy-4,8-diphenyl-1,3,5,7-tetrazocine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of diethoxy compounds with diphenyl derivatives in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(1E,5E)-2,6-Diethoxy-4,8-diphenyl-1,3,5,7-tetrazocine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The ethoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(1E,5E)-2,6-Diethoxy-4,8-diphenyl-1,3,5,7-tetrazocine has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s reactivity makes it useful in studying biological processes and interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which (1E,5E)-2,6-Diethoxy-4,8-diphenyl-1,3,5,7-tetrazocine exerts its effects involves its interaction with specific molecular targets. These interactions can influence various pathways, leading to the compound’s observed effects. For example, it may interact with enzymes or receptors, altering their activity and leading to downstream effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    (1E,5E)-1-Iodopentadeca-1,5-diene: Another compound with a similar structural motif but different functional groups.

    1,5-Cyclodecadiene: A related compound with a cycloalkane structure.

    Vinylsilanes: Compounds with similar reactivity but different applications.

Uniqueness

(1E,5E)-2,6-Diethoxy-4,8-diphenyl-1,3,5,7-tetrazocine is unique due to its specific combination of ethoxy and phenyl groups attached to a tetrazocine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

86146-64-7

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

IUPAC Name

2,6-diethoxy-4,8-diphenyl-1,3,5,7-tetrazocine

InChI

InChI=1S/C20H20N4O2/c1-3-25-19-21-17(15-11-7-5-8-12-15)23-20(26-4-2)24-18(22-19)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3

InChI Key

AMPHPBMMWDJBOD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC(=NC(=N1)C2=CC=CC=C2)OCC)C3=CC=CC=C3

Origin of Product

United States

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